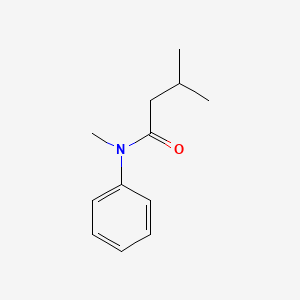

N,3-dimethyl-N-phenylbutanamide

Description

Properties

IUPAC Name |

N,3-dimethyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(2)9-12(14)13(3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIWSXSEAJEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Acyl Chloride Preparation : 3,3-Dimethylbutanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 2–3 hours to generate 3,3-dimethylbutanoyl chloride. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

-

Amide Formation : N-Methylaniline (1.2 equiv) is added dropwise to a chilled (0–5°C) solution of the acyl chloride in anhydrous dichloromethane. Triethylamine (1.5 equiv) is used as a base to neutralize HCl, preventing protonation of the amine.

-

Workup : The crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid. Final purification via recrystallization (ethanol/water, 70:30 v/v) yields >95% pure product.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Melting Point | 98–101°C |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃) | δ 1.02 (s, 6H, CH₃), 2.21 (s, 3H, N–CH₃), 7.25–7.45 (m, 5H, Ar–H) |

Rhodium-Catalyzed Coupling with Grignard Reagents

An alternative method employs transition-metal catalysis to construct the amide bond while introducing methyl groups. This approach, adapted from rhodium-catalyzed ortho-arylation protocols, enables precise control over steric and electronic effects.

Procedure:

-

Substrate Preparation : A solution of N-methylaniline (1.0 equiv) and 3,3-dimethylbutanoic acid (1.1 equiv) in tetrahydrofuran (THF) is treated with [Rh(cod)Cl]₂ (2 mol%) and 2-chloropyridine (2.0 equiv).

-

Oxidative Coupling : Triflic anhydride (Tf₂O, 1.3 equiv) is added to activate the carboxylic acid, forming a mixed anhydride intermediate.

-

Grignard Addition : Methylmagnesium bromide (1.5 equiv) is introduced at −78°C, facilitating nucleophilic attack and subsequent amide bond formation.

Optimization Insights:

-

Temperature Control : Maintaining low temperatures (−78°C) during Grignard addition minimizes side reactions such as over-alkylation.

-

Catalyst Loading : Increasing rhodium concentration to 5 mol% improves yield but raises production costs.

-

Solvent Effects : THF outperforms dichloromethane due to better coordination with the Grignard reagent.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 4–6 hours |

| ¹³C NMR (CDCl₃) | δ 173.5 (C=O), 41.2 (N–CH₃), 28.9 (C–CH₃) |

Reductive Amination of 3,3-Dimethylbutyraldehyde

While less common, reductive amination offers a one-pot synthesis route. This method condenses 3,3-dimethylbutyraldehyde with N-methylaniline in the presence of a reducing agent.

Mechanism and Conditions:

-

Imine Formation : The aldehyde reacts with N-methylaniline in methanol at 25°C, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

-

Oxidation : Subsequent treatment with aqueous hydrogen peroxide (H₂O₂, 30%) oxidizes the amine to the amide.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 60–65% |

| Purity (GC-MS) | 90–93% |

| IR (KBr) | 1645 cm⁻¹ (C=O stretch) |

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Acylation | 82–88 | >98 | High | Low |

| Rhodium Catalysis | 75–80 | 95 | Moderate | High |

| Reductive Amination | 60–65 | 90–93 | Low | Moderate |

Key Takeaways :

-

Acylation is preferred for industrial-scale production due to its high yield and low cost.

-

Rhodium Catalysis suits laboratory settings requiring stereochemical control but is economically prohibitive for bulk synthesis.

-

Reductive Amination remains a niche option for tandem oxidation-reduction studies.

Industrial Production Considerations

Large-scale manufacturing of this compound prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.

-

Solvent Recovery : Ethanol and dichloromethane are recycled via fractional distillation, minimizing waste.

-

Quality Control : In-line FT-IR monitors acyl chloride formation, ensuring consistent feedstock quality .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbutanamide oxides, while reduction can produce N-methyl-N-phenylbutanamine.

Scientific Research Applications

N,3-dimethyl-N-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,3-dimethyl-N-phenylbutanamide and related amides:

Reactivity and Mechanistic Differences

- Radical Reactivity : Unlike simpler amides, this compound participates in transition metal-free radical coupling reactions. Its tertiary amide structure stabilizes radical intermediates, enabling intramolecular C–H bond activation . In contrast, N,N-diethyl-3-methylbenzamide (DEET) lacks such reactivity due to its aromatic benzamide core and is primarily used as an insect repellent .

- Steric Effects: The N-phenyl and 3-methyl groups in this compound introduce steric hindrance, which directs regioselectivity during coupling reactions.

- Functional Group Influence : The hydroxyl group in 3-hydroxy-N-phenylbutanamide enables hydrogen bonding, making it more polar than the methyl-substituted analog. This difference could affect solubility and metabolic stability in pharmaceutical contexts .

Key Research Findings

- Radical Inhibition : The yield of this compound-derived products drops to 9% in the presence of TEMPO, confirming a radical-based mechanism .

- Structural Characterization : NMR data (¹H and ¹³C) for this compound confirm its regiochemistry, with distinct signals for the N-phenyl (δ 7.51–7.09 ppm) and geminal dimethyl groups (δ 1.10 ppm) .

- Safety Profiles : While DEET has well-established toxicological data, simpler analogs like N,N-dimethylbutyramide lack comprehensive safety evaluations, underscoring the need for case-by-case assessments .

Q & A

Q. What are the common synthetic routes for N,3-dimethyl-N-phenylbutanamide, and how are reaction conditions optimized?

this compound is synthesized via amide bond formation, typically through condensation of 3-methylbutanoyl chloride with N-methylaniline. Key steps include:

- Acylation : Reacting N-methylaniline with 3-methylbutanoyl chloride in a dry, inert solvent (e.g., dichloromethane) under controlled temperature (0–5°C) to minimize side reactions.

- Base Selection : Triethylamine or pyridine is used to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Optimization focuses on stoichiometry, solvent polarity, and temperature to maximize yield (reported up to 75%) .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Structural confirmation relies on:

- ¹H NMR : Peaks at δ 2.22 (s, 2H, CH₂), 1.10 (s, 9H, C(CH₃)₃), and aromatic protons (δ 7.51–7.09) confirm substituents .

- ¹³C NMR : Signals at δ 170.2 (amide carbonyl), 137.8 (quaternary aromatic carbon), and 29.8 (methyl groups) validate the backbone .

- HRMS : A molecular ion peak at m/z 192.1390 [M+H]⁺ matches the theoretical mass (C₁₂H₁₈NO: 192.1388) .

Advanced Questions

Q. How can researchers address discrepancies in NMR spectral data during derivative synthesis?

Discrepancies (e.g., unexpected splitting or shifts) arise from impurities, tautomerism, or conformational dynamics. Mitigation strategies include:

- Iterative Analysis : Re-running NMR under standardized conditions (e.g., solvent, temperature) to rule out experimental variability.

- Cross-Validation : Comparing with computational predictions (DFT calculations) or complementary techniques like IR or LC-MS .

- Contradiction Protocols : Applying systematic error-checking frameworks (e.g., falsification criteria in qualitative research) to isolate data inconsistencies .

Q. What strategies improve yield and purity in multi-step syntheses of this compound analogs?

For derivatives (e.g., fluorinated or sulfonamide variants):

- Stepwise Optimization : Isolate intermediates after each step (e.g., via recrystallization or flash chromatography) to prevent carryover impurities.

- Catalytic Enhancements : Use Pd/C or enzyme-mediated catalysis for regioselective modifications (e.g., halogenation at specific positions) .

- In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitutions?

The tert-butyl group at the 3-position creates steric bulk, reducing accessibility to the amide nitrogen. Experimental observations include:

Q. What role does this compound play in medicinal chemistry scaffold development?

While direct pharmacological data is limited, its structural analogs (e.g., biamides and trifluoromethyl derivatives) are explored for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.